molecular formula C19H21N5O4 B2650470 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878423-65-5

2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No.: B2650470
CAS No.: 878423-65-5
M. Wt: 383.408
InChI Key: XXUKUHBWFSWKOX-UHFFFAOYSA-N
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Description

2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Profile of Pyrrolizine Derivatives

Pyrrolizine derivatives, such as ML 3000, show dual inhibition of cyclo-oxygenase and 5-lipoxygenase enzymes, suggesting potential for anti-inflammatory and other pharmacological activities without gastrointestinal damage (S. Laufer et al., 1994).

Aldose Reductase Inhibitors

(Pyrimidinyloxy)acetic acids and pyrimidineacetic acids demonstrate inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications, highlighting their potential in managing conditions like diabetic retinopathy (J. Ellingboe et al., 1990).

Heterocyclic System Synthesis

The use of certain dimethylaminopropenoate derivatives in synthesizing fused pyrimidinones for potential applications in chemical and pharmaceutical research is explored, emphasizing the versatility of pyrimidine-based compounds (R. Toplak et al., 1999).

Antioxidant and Antimicrobial Activities

Thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines show significant antioxidant and antimicrobial activities, illustrating the bioactive potential of thienopyrimidine analogs in drug development (A. R. Saundane et al., 2012).

Properties

IUPAC Name

2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-11-5-4-6-13(7-11)22-8-12(2)9-23-15-16(20-18(22)23)21(3)19(28)24(17(15)27)10-14(25)26/h4-7,12H,8-10H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUKUHBWFSWKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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